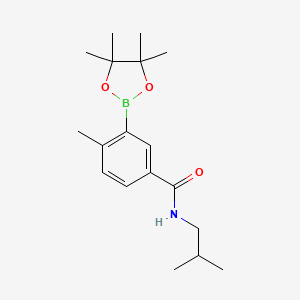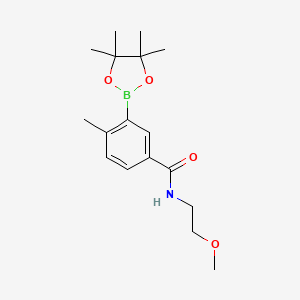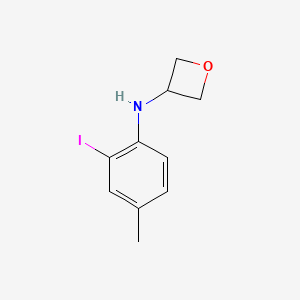
N-Cyclohexyl-2-iodo-4-methylaniline
Overview
Description
N-Cyclohexyl-2-iodo-4-methylaniline is a useful research compound. Its molecular formula is C13H18IN and its molecular weight is 315.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Cyclohexyl-2-iodo-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclohexyl-2-iodo-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidative Direct Cyclization
It is utilized for oxidative direct cyclization of N-methylanilines with electron-deficient alkenes to produce tetrahydroquinolines with good yields (Nishino, Hirano, Satoh, & Miura, 2011).
Regioselective Dearomatization
It plays a role in the regioselective dearomatization of phenols and anilines (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
Dielectric Studies
The compound is used in dielectric studies to determine intermolecular hydrogen bonding between N-methylaniline and 1,4-dioxan (Tucker & Walker, 1970).
Synthesis of Carbazoles
It assists in the synthesis of 1-iodo-1,2,3,4,4a,9a-hexahydrocarbazoles and their isomerization into 3-iodo-2,4-propano-1,2,3,4-tetrahydroquinolines (Gataullin et al., 2002).
Probe in Cytochrome P450 Studies
N-Cyclohexyl-2-iodo-4-methylaniline serves as a probe substrate to study the role of single electron transfer in cytochrome P450-catalyzed N-dealkylation reactions (Shaffer, Harriman, Koen, & Hanzlik, 2002).
Organophotoredox Catalysis
It is used as a metal-free and inexpensive organophotoredox catalyst for efficient cyclization of N-methylanilines with maleimides to yield tetrahydroquinolines (Yadav & Yadav, 2017).
Toxicology Studies
The compound is employed in toxicology studies to determine its embryotoxic and/or teratogenic potential, impacting health risk assessment (Groth, Schreeb, Herdt, & Freundt, 1993).
Study of Pseudopeptidic Triazines
It is a component of a new class of pseudopeptidic [1,2,4]triazines composed of two different amino acids, arylglycine, and alanine derivatives (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Synthesis of Indoline Derivatives
It is used in the synthesis of indoline derivatives through [3 + 2] radical cyclization induced by light, which have various biological activities (Li et al., 2021).
properties
IUPAC Name |
N-cyclohexyl-2-iodo-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18IN/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHORNFJGHFEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCCCC2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-2-iodo-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















